
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPTP, and its chemical formula is C9H11F3N2O. MPTP is a pyrazole-based compound that is used in various scientific applications, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of MPTP involves its conversion into MPP+ in the brain. MPP+ selectively destroys dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain. This leads to the generation of reactive oxygen species and oxidative stress, ultimately resulting in neuronal death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its conversion into MPP+ in the brain. MPP+ selectively destroys dopaminergic neurons, leading to Parkinson's-like symptoms. The loss of dopaminergic neurons leads to a reduction in dopamine levels in the brain, resulting in motor deficits, including tremors, rigidity, and bradykinesia.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using MPTP in lab experiments is its ability to selectively destroy dopaminergic neurons, leading to Parkinson's-like symptoms. This model has been used to study the mechanisms of Parkinson's disease and test potential therapeutic interventions. However, one of the limitations of using MPTP is its toxicity, which can lead to severe side effects and even death in animal models.
Future Directions
There are several future directions for the use of MPTP in scientific research. One of the most significant areas of research is the development of new therapeutic interventions for Parkinson's disease. MPTP has been used to study the mechanisms of the disease, and new treatments are being developed based on this research. Additionally, MPTP can be used to study the effects of oxidative stress and mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, 5-(Methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research, particularly in the field of neuroscience. MPTP is used to study the mechanisms of Parkinson's disease and test potential therapeutic interventions. Its conversion into MPP+ selectively destroys dopaminergic neurons, leading to Parkinson's-like symptoms, and its toxicity is a limitation in lab experiments. There are several future directions for the use of MPTP in scientific research, including the development of new therapeutic interventions for Parkinson's disease and the study of other neurodegenerative diseases.
Synthesis Methods
The synthesis of MPTP involves the reaction of 1-(3,3,3-trifluoropropyl)-1H-pyrazole with formaldehyde and methanol. The reaction is carried out under specific conditions, including the use of a catalyst and a specific temperature range. The resulting product is purified using various techniques, including chromatography and recrystallization.
Scientific Research Applications
MPTP has been extensively used in scientific research, particularly in the field of neuroscience. One of the most significant applications of MPTP is in the study of Parkinson's disease. MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons, leading to Parkinson's-like symptoms in animal models. This model has been used to study the mechanisms of Parkinson's disease and test potential therapeutic interventions.
properties
IUPAC Name |
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-14-6-7-2-4-12-13(7)5-3-8(9,10)11/h2,4H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCGAUTPRXSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

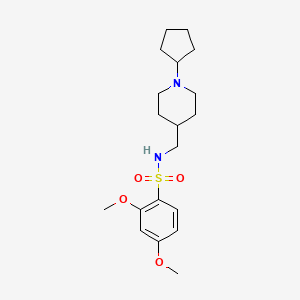
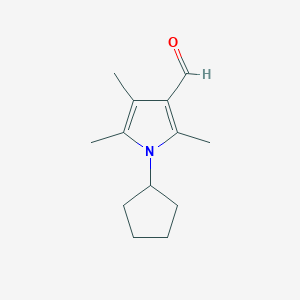


![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)
![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)
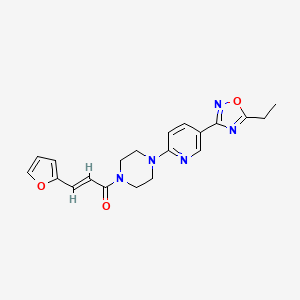
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)
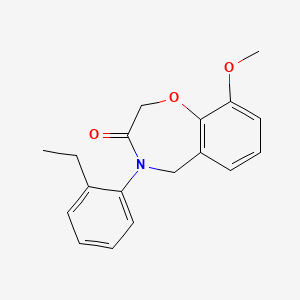
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)
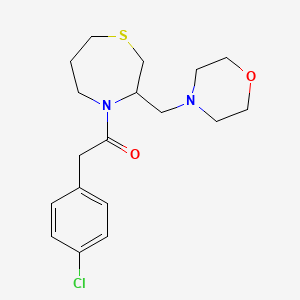
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)